molecular formula C9H13N3O3S B386161 Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 98840-82-5

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B386161
CAS RN: 98840-82-5
M. Wt: 243.29g/mol
InChI Key: JDCJWQSKNFIJCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13N3O3S . It is also known as 1-acetylethoxycarbonylformamidrazone .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is 243.283 Da . The compound’s structure can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .

Scientific Research Applications

Chemical Synthesis and Drug Design

As a versatile chemical scaffold, this compound can be used in the synthesis of various biologically active molecules. Its role in drug design is significant, with potential applications in creating more effective and less toxic pharmaceuticals.

Each of these applications represents a unique field of study where Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate can contribute significantly. Ongoing research in these areas continues to uncover the full potential of this compound .

Safety and Hazards

The safety data sheet for a similar compound, 1-acetylethoxycarbonylformamidrazone, suggests that it may be an irritant . In case of exposure, it is recommended to move the person into fresh air and consult a physician .

properties

IUPAC Name

ethyl 2-(2-acetylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)10-9(16-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJWQSKNFIJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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